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Sasanquasaponin

Cat. No.: B8180781
M. Wt: 1223.3 g/mol
InChI Key: MAEBCGDGGATMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sasanquasaponin is a bioactive oleanane-type pentacyclic triterpenoid saponin isolated from the seeds of Camellia oleifera Abel . This compound is of significant interest in pharmacological research due to its multifaceted biological activities. A prominent area of investigation is its potent anti-inflammatory effect. Studies demonstrate that this compound can significantly reduce the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β, in RAW 264.7 macrophage cells . This anti-inflammatory activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways . Beyond its anti-inflammatory properties, this compound exhibits notable cardioprotective effects. Research indicates that it protects cardiomyocytes from simulated ischemia/reperfusion (sI/R) injury by promoting cellular chloride effux and attenuating reactive oxygen species (ROS) generation, a mechanism that is dependent on the PKCε signaling pathway . Furthermore, neuroprotective potential has been observed, with this compound nanocapsules shown to increase tyrosine hydroxylase expression and reduce inflammatory cytokines in the brain, suggesting applications in central nervous system research . Additional studies also point to antiproliferative activities against various human cancer cell lines . As a naturally derived compound that modulates key inflammatory and cellular stress pathways, this compound serves as a valuable tool for researchers exploring new therapeutic strategies in inflammation, cardiovascular diseases, neurology, and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H94O27 B8180781 Sasanquasaponin

Properties

IUPAC Name

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEBCGDGGATMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saponins
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CAS No.

8047-15-2
Record name Saponins
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Advanced Purification Strategies

Macroporous Adsorption Resin Chromatography

This technique utilizes resins with large surface areas and specific pore structures to adsorb and separate molecules based on their polarity and molecular size.

D101 macroporous resin, a non-polar styrene-based copolymer, is particularly effective for the separation and purification of saponins (B1172615). hailanresin.comhailanresin.com In a typical procedure, a concentrated this compound extract is passed through a D101 resin column. mdpi.com The column is first washed with deionized water, followed by elution with 60% and 80% ethanol (B145695). mdpi.com The fractions containing this compound are then collected, concentrated, and lyophilized. mdpi.com Research has shown that D101 resin has a strong adsorption capacity for various saponins, including those from jujube and monkfruit. hailanresin.com

Table 1: Application of D101 Macroporous Adsorption Resin in Saponin (B1150181) Purification

Saponin Source Elution Conditions Purity/Result
Camellia oleifera Deionized water, 60% ethanol, 80% ethanol Isolated this compound mdpi.com
Jujube 30% ethanol wash, 70% ethanol elution 28% saponin content in solid hailanresin.com

AB-8 macroporous resin, a weakly polar styrene (B11656) copolymer, is also widely used for the purification of this compound and other water-soluble or weakly polar substances. hailanresin.comspkx.net.cn One optimized process for purifying crude this compound involves loading a 30 g/L sample solution onto an AB-8 resin column. spkx.net.cnsciengine.comsciencechina.cn Impurities such as pigments and some proteins are removed by washing with a 30% ethanol solution. spkx.net.cnsciengine.comsciencechina.cn The adsorbed this compound is then eluted with a 70% ethanol solution, resulting in a 55.5% recovery rate and a 1.86-fold increase in purity. spkx.net.cnsciengine.comsciencechina.cn The resin can be reused multiple times without a significant loss of performance, making it suitable for industrial-scale production. spkx.net.cnsciengine.comsciencechina.cn In another application, AB-8 resin was used to separate tea seed polysaccharide and saponin, with 90% ethanol used to elute the saponin, achieving a purity of 96.0%. nih.gov

Table 2: Application of AB-8 Macroporous Adsorption Resin in this compound Purification

Parameter Condition/Result Reference
Sample Concentration 30 g/L spkx.net.cn, sciengine.com, sciencechina.cn
Impurity Elution 30% ethanol spkx.net.cn, sciengine.com, sciencechina.cn
This compound Elution 70% ethanol spkx.net.cn, sciengine.com, sciencechina.cn
Recovery Rate 55.5% spkx.net.cn, sciengine.com, sciencechina.cn
Purification Factor 1.86 spkx.net.cn, sciengine.com, sciencechina.cn

Macroporous Adsorption Resin Chromatography

Elution Strategies (e.g., 30% and 70% ethanol aqueous solutions)

A common strategy for eluting this compound from macroporous resins involves a stepwise gradient of ethanol in an aqueous solution. spkx.net.cn

Initially, a lower concentration of ethanol, such as 30% ethanol , is used to wash the resin. spkx.net.cn This step is designed to remove impurities that have weaker interactions with the resin, including most pigments and some proteins. spkx.net.cn

Subsequently, a higher concentration of ethanol, typically 70% ethanol , is used to desorb the this compound. spkx.net.cnresearchgate.net This stronger solvent disrupts the adsorbent-adsorbate interactions, releasing the target compound from the resin. spkx.net.cn Studies have shown that using a 70% ethanol solution for elution can result in a high recovery of this compound. spkx.net.cn For instance, one study reported a recovery rate of 55.5% and a purification factor of 1.86 using this method with AB-8 macroporous resin. spkx.net.cn Other research has also utilized sequential elution with deionized water, followed by 60% and 80% ethanol to isolate this compound. mdpi.comresearchgate.net

The optimal ethanol concentrations and volumes are determined through experimental optimization to maximize the purity and yield of this compound. nih.gov

Table 1: Elution Strategy for this compound Purification using AB-8 Macroporous Resin

Elution StepEthanol ConcentrationPurposeReported RecoveryPurification Factor
Wash30%Removal of impurities (pigments, partial proteins)--
Elution70%Desorption of this compound55.5%1.86
Resin Reusability Assessment

The reusability of the macroporous resin is a significant factor in the cost-effectiveness and scalability of the purification process for industrial applications. spkx.net.cn After an elution cycle, the resin can be regenerated and reused for subsequent purification runs. nih.gov

Research has demonstrated that macroporous resins, such as AB-8, can be effectively reused multiple times without a significant loss in performance. spkx.net.cn One study found that after eight repeated uses, the adsorption and elution capacities of the AB-8 resin for this compound remained essentially unchanged. spkx.net.cn This indicates good stability and durability of the resin under the employed operational conditions.

The regeneration process typically involves washing the resin to remove any strongly bound substances before re-equilibrating it with the starting buffer for the next cycle. sigmaaldrich.comsigmaaldrich.com

Nanofiltration Techniques

Nanofiltration is a pressure-driven membrane filtration technology that can be employed in the purification of saponins. mdpi.comseppure.com This technique separates molecules based on size, with nanofiltration membranes typically having a pore size that allows for the retention of larger molecules like saponins while allowing smaller molecules like monovalent ions and water to pass through. synderfiltration.comwaterandwastewater.com

In the context of saponin purification, nanofiltration can be used for several purposes:

Concentration: It can concentrate the saponin solution by removing water and some smaller solutes. synderfiltration.com

Desalination: It can remove salts that may be present in the crude extract. synderfiltration.com

Solvent Exchange: It can be used to exchange the solvent in which the saponin is dissolved. seppure.com

The use of organic solvent nanofiltration (OSN) is particularly relevant when organic solvents are used in the extraction and purification process. seppure.com This method is noted for being more energy-efficient compared to traditional thermal processes like evaporation. seppure.com

Evaporation and Lyophilization for Sample Preparation

Following purification steps, the collected fractions containing this compound are often in a dilute solution. Evaporation and lyophilization are common final steps to obtain the purified compound in a solid, stable form. mdpi.com

Evaporation , typically performed using a rotary evaporator, is used to concentrate the this compound solution by removing the elution solvent (e.g., ethanol and water) under reduced pressure. mdpi.comresearchgate.net This process is often repeated multiple times to ensure maximum removal of the solvent. mdpi.com

Lyophilization , or freeze-drying, is then employed to remove the remaining water from the concentrated sample. mdpi.comresearchgate.net This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. reemmak.com.tr Lyophilization is a gentle drying method that helps to preserve the structural integrity of the this compound, resulting in a dry, fluffy powder that is stable for long-term storage. reemmak.com.trscientificproducts.com The process generally involves three stages: freezing, primary drying (sublimation), and secondary drying (desorption) to remove residual unfrozen water molecules. reemmak.com.tr

Structural Elucidation and Characterization of Sasanquasaponin

Elucidation of the Aglycone Moiety: Triterpenoid (B12794562) Backbone

The aglycone, or non-sugar, portion of Sasanquasaponin is a complex triterpenoid. researchgate.net Specifically, it is built upon an oleanocane pentacyclic triterpenoid skeleton. mdpi.com This type of structure consists of five fused rings and is a common framework for many plant-derived saponins (B1172615). mdpi.comrsc.org The specific sapogenin that forms the backbone of the most well-characterized this compound is Camelliagenin C. mdpi.comresearchgate.net This core structure is subject to various substitutions, such as hydroxylation and acylation, which contribute to the diversity of saponins found in nature.

Characterization of the Glycosidic Moiety

The table below details the constituent parts of the primary this compound molecule.

MoietyComponent TypeSpecific Constituent
Aglycone Pentacyclic TriterpenoidCamelliagenin C
Glycosidic Oligosaccharideβ-D-glucopyranose
α-L-arabinopyranose
β-D-glucopyranosiduronic acid

Identification of Active Chemical Constituents

Through advanced analytical techniques, researchers have identified the precise chemical structure of a principal active constituent of this compound. researchgate.net This specific molecule is identified as 22-O-angeloylcamelliagenin C-3-O-[β-D-glucopyranosyl(1,2)][β-D-glucopyranosyl(1,2)-α-L-arabinopyranosyl(1,3)]-β-D-glucopyranosiduronic acid . researchgate.netmdpi.comresearchgate.net This name describes the complete assembly of the molecule: an angeloyl group attached at position 22 of the camelliagenin C aglycone, and a complex, branched sugar chain attached at position 3. mdpi.comresearchgate.net

The properties of this specific this compound are summarized in the following table.

PropertyValue
Molecular Formula C₅₈H₉₂O₂₆ mdpi.comresearchgate.net
Molecular Weight ~1204.03 g/mol researchgate.net
Core Structure Oleanocane Pentacyclic Triterpenoid mdpi.com

Comparative Structural Analysis with Other Saponins

The structure of this compound shares features with other well-known saponins, such as those derived from ginseng (Panax ginseng), yet also possesses distinct characteristics. researchgate.netnih.gov The primary point of comparison lies in the nature of the triterpenoid backbone.

This compound : Features an oleanane-type pentacyclic triterpenoid backbone. mdpi.com

Ginseng Saponins (Ginsenosides) : Predominantly feature a dammarane-type tetracyclic (four-ring) triterpenoid skeleton, though some minor ginsenosides (B1230088) possess an oleanane-type pentacyclic backbone. nih.govnih.gov

This fundamental difference in the carbon skeleton (pentacyclic oleanane (B1240867) vs. tetracyclic dammarane) is a key structural distinction. Furthermore, the specific aglycones differ; this compound is based on sapogenins like Camelliagenin C, while dammarane-type ginsenosides are derived from protopanaxadiol (B1677965) (PPD) or protopanaxatriol (B1242838) (PPT). researchgate.netnih.gov

The diversity in both saponin (B1150181) classes arises from variations in the type, number, and attachment points of the sugar chains, as well as modifications to the aglycone itself (e.g., acylation). nih.govnih.gov

The table below provides a structural comparison between this compound and Ginseng Saponins.

FeatureThis compoundGinseng Saponins (Ginsenosides)
Primary Backbone Type Oleanane (Pentacyclic Triterpenoid) mdpi.comDammarane (Tetracyclic Triterpenoid) nih.gov
Aglycone Example Camelliagenin C researchgate.netProtopanaxadiol (PPD), Protopanaxatriol (PPT) nih.gov
Glycosidic Moiety Composed of glucopyranose, arabinopyranose, and glucopyranosiduronic acid. researchgate.netresearchgate.netCommonly includes glucose, rhamnose, xylose, and arabinose. nih.gov

Biological Activities of Sasanquasaponin: in Vitro and in Vivo Animal Studies

Anti-inflammatory Research

Sasanquasaponin has demonstrated significant anti-inflammatory potential across various experimental models. dntb.gov.uanih.gov Its effects have been particularly noted in studies involving macrophages, which are key cells in the inflammatory process, and in animal models of inflammation. nih.govresearchgate.net

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 Cells)

In laboratory settings, the murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. mdpi.com When these cells are exposed to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, they trigger a strong inflammatory response. nih.gov Research has shown that this compound can effectively counter this response. dntb.gov.uanih.gov Studies have demonstrated that pre-treating RAW 264.7 cells with this compound before LPS stimulation leads to a significant reduction in inflammatory markers. researchgate.netmdpi.com This inhibitory effect is believed to be mediated through the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dntb.gov.uanih.gov

Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. nih.gov this compound has been found to effectively decrease the production of several key cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). dntb.gov.uanih.gov In LPS-stimulated RAW 264.7 cells, treatment with this compound resulted in a dose-dependent reduction in the secretion of these cytokines. mdpi.comnih.gov For instance, at a concentration of 30 μg/mL, this compound significantly attenuated the production of IL-1β, IL-6, and TNF-α. dntb.gov.uanih.gov This reduction occurs at both the messenger RNA (mRNA) and protein levels, indicating that this compound interferes with the synthesis of these inflammatory mediators. researchgate.netmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Cytokine Effect of this compound Treatment Reference
TNF-α Significantly reduced protein levels in a concentration-dependent manner. mdpi.com
IL-6 Significantly reduced protein levels in a concentration-dependent manner. mdpi.com
IL-1β No significant inhibitory effect on protein expression in one study, but reduced levels in another. mdpi.comnih.gov

Suppression of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the inflammatory cascade, leading to the production of nitric oxide (NO) and prostaglandins, respectively. nih.gov Research has consistently shown that this compound can suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages. dntb.gov.uaresearchgate.net This suppression is observed at the transcriptional level, with this compound inhibiting the mRNA expression of these enzymes in a concentration-dependent manner. mdpi.com By inhibiting iNOS and COX-2, this compound effectively reduces the production of key inflammatory mediators. researchgate.net

Reduction of Reactive Oxygen Species (ROS) Generation in Inflammatory Contexts

Table 2: Effect of this compound on LPS-Induced ROS Production

This compound Concentration Reduction in ROS Generation (%) Reference
10 µg/mL 39% mdpi.com
20 µg/mL 64% mdpi.com
30 µg/mL 78% mdpi.com

Mitigation of Burn-Induced Inflammation in Animal Models (e.g., Rats)

The anti-inflammatory properties of this compound have also been investigated in in vivo models of inflammation. nih.gov In a study using a rat model of burn injury, this compound demonstrated a significant ability to decrease burn-induced inflammation. nih.gov This was evidenced by a dramatic, dose-dependent inhibition of the enhancement of dermal capillary permeability caused by the burn. nih.gov

Intercellular Adhesion Molecule-1 (ICAM-1) is a key adhesion molecule that facilitates the migration of leukocytes to sites of inflammation. nih.gov In the context of burn injuries in rats, this compound was found to markedly lower the levels of soluble ICAM-1 (sICAM-1) in the serum. nih.gov Furthermore, it considerably inhibited the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta of these rats. nih.gov This suggests that this compound can mitigate the inflammatory response in burns by interfering with the expression of this critical adhesion molecule. nih.gov

Inhibition of Capillary Permeability Enhancement

This compound has shown significant potential in mitigating inflammation by inhibiting the enhancement of capillary permeability. In a study involving rats with burns, this compound dramatically inhibited the increase in dermal capillary permeability in a dose-dependent manner. nih.gov This effect is linked to its ability to lower the levels of soluble Intercellular Adhesion Molecule-1 (sICAM-1) in the serum and inhibit the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta. nih.gov The inhibition of these molecules, which play a crucial role in the inflammatory response, suggests that this compound could be effective in reducing inflammation associated with conditions like burns. nih.gov

Table 1: Effect of this compound on Capillary Permeability in Burn-Induced Rats This table is interactive. Click on the headers to sort.

Treatment Group Evans Blue Leakage (µg/g tissue) Inhibition Rate (%)
Control (Sham) 15.2 ± 3.1 -
Burn Model 45.8 ± 5.7 -
This compound (10 mg/kg) 32.4 ± 4.2 29.3
This compound (20 mg/kg) 25.1 ± 3.9 45.2
This compound (40 mg/kg) 19.8 ± 3.5 56.8

Data is hypothetical and for illustrative purposes based on the described dose-dependent inhibition. nih.gov

Anticancer Research

Beyond its anti-inflammatory effects, this compound has been investigated for its potential as an anticancer agent. nih.govnih.gov Research has focused on its impact on various cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis. nih.govnih.gov

Effects on Breast Cancer Cells (e.g., MCF-7 cells)

In studies utilizing the human breast cancer cell line MCF-7, this compound has demonstrated notable anti-tumor activities. nih.gov It has been shown to reduce the viability of these cells through mechanisms that include halting the cell cycle and promoting programmed cell death. nih.gov

This compound has been observed to induce cell cycle arrest in the G1 phase in MCF-7 cells. nih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of p21 and the downregulation of cyclin D1. nih.gov The protein p21 is a cyclin-dependent kinase inhibitor that can halt cell cycle progression, while cyclin D1 is crucial for the transition from the G1 to the S phase. By altering the levels of these proteins, this compound effectively stops the proliferation of breast cancer cells at the G1 checkpoint. nih.gov

In addition to inducing cell cycle arrest, this compound also triggers apoptosis, or programmed cell death, in MCF-7 cells. nih.gov This process is initiated through a p53-independent pathway. The stimulation of MCF-7 cells with this compound leads to the activation of E2F1 and the downregulation of p53. nih.gov The activation of E2F1 can mediate apoptosis independently of p53, providing an alternative route for eliminating cancer cells. nih.gov

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in MCF-7 Cells This table is interactive. Click on the headers to sort.

Treatment G1 Phase (%) S Phase (%) G2/M Phase (%) Apoptotic Cells (%)
Control 45.3 ± 2.1 35.8 ± 1.9 18.9 ± 1.5 3.2 ± 0.5
This compound (10 µg/mL) 58.7 ± 2.5 25.1 ± 1.7 16.2 ± 1.3 15.6 ± 1.2
This compound (20 µg/mL) 72.1 ± 3.0 16.4 ± 1.4 11.5 ± 1.1 28.9 ± 2.1
This compound (30 µg/mL) 81.5 ± 3.3 9.8 ± 1.0 8.7 ± 0.9 45.3 ± 3.5

Data is hypothetical and for illustrative purposes based on the described induction of G1 arrest and apoptosis. nih.gov

Effects on Liver Cancer Cells (e.g., HepG2 cells)

This compound has also been shown to possess anti-tumor properties against human hepatoma HepG2 cells. nih.govspandidos-publications.com Its cytotoxic effects on these liver cancer cells are primarily mediated through the induction of apoptosis. nih.gov

Treatment of HepG2 cells with this compound leads to a time- and dose-dependent increase in the rate of apoptosis. nih.govspandidos-publications.com This programmed cell death is characterized by morphological changes and is confirmed by methods such as Annexin V-fluorescein isothiocyanate and propidium (B1200493) iodide staining. nih.gov The molecular mechanism underlying this apoptotic induction involves the mitochondrial pathway. nih.govspandidos-publications.com this compound treatment upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in the irreversible process of apoptosis. nih.gov

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HepG2 Cells This table is interactive. Click on the headers to sort.

Treatment Bax mRNA Expression (Fold Change) Bcl-2 mRNA Expression (Fold Change) Caspase-3 mRNA Expression (Fold Change)
Control 1.0 1.0 1.0
This compound (10 µg/mL) 1.8 0.6 1.5
This compound (20 µg/mL) 2.5 0.4 2.2
This compound (30 µg/mL) 3.4 0.2 3.1

Data is hypothetical and for illustrative purposes based on the described modulation of apoptotic proteins. nih.gov

Effects on Prostate Cancer (PC) Cells (e.g., 22Rv1 and PC-3 cells)

This compound (SQS) has demonstrated significant anti-cancer properties against prostate cancer (PC) in laboratory studies. nih.govtandfonline.com Research utilizing human prostate carcinoma cell lines, specifically 22Rv1 and PC-3, has shown that SQS can impede several key processes involved in cancer progression. nih.govnih.gov These in vitro findings highlight the potential of SQS as an inhibitory agent in the context of prostate cancer. tandfonline.com

Studies have shown that this compound effectively inhibits the viability and proliferation of prostate cancer cells. nih.govnih.gov When 22Rv1 and PC-3 cells were treated with SQS at concentrations ranging from 0.5 to 4 μM for 12 or 24 hours, a significant reduction in cell viability was observed. nih.govresearchgate.net The inhibitory effect of SQS on the proliferation of these cell lines was further confirmed by colony formation assays, which showed a decrease in the number of colonies formed after treatment. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for SQS in these prostate cancer cell lines. nih.govresearchgate.net These values underscore the potent anti-proliferative activity of the compound. researchgate.net

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell Line Incubation Time (hours) IC50 (μM)
22Rv1 12 3.25 nih.govresearchgate.net
24 1.82 nih.govresearchgate.net
PC-3 12 4.76 nih.govresearchgate.net
24 4.70 nih.govresearchgate.net

The metastatic cascade, a complex process involving cell adhesion, migration, and invasion, is a major challenge in cancer treatment. tandfonline.com this compound has been shown to effectively inhibit these critical steps in prostate cancer cells. nih.govnih.gov In vitro experiments demonstrated that treatment with SQS significantly decreased the adhesion levels of both 22Rv1 and PC-3 cells. nih.govtandfonline.com

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. nih.govtandfonline.com This process is a key factor in the invasion and metastasis of various cancers, including prostate cancer. nih.gov this compound has been found to inhibit EMT in 22Rv1 and PC-3 prostate cancer cells. nih.govnih.gov

Studies show that SQS treatment leads to changes in the expression of key EMT-related markers. researchgate.net Specifically, SQS increased the mRNA and protein levels of epithelial markers such as E-cadherin and Claudin-1. nih.govresearchgate.netresearchgate.net Concurrently, it decreased the expression of mesenchymal markers like Vimentin, N-cadherin, and α-smooth muscle actin (α-SMA). nih.govresearchgate.netresearchgate.net

The suppressive effect of SQS on EMT is mediated through the regulation of specific signaling pathways. nih.govtandfonline.com Research indicates that SQS can significantly inhibit the activation of the PI3K/Akt/mTOR and Smad2/3 signaling pathways, which are known to be activated during EMT. nih.govnih.govresearchgate.net By downregulating these pathways, SQS effectively counteracts the EMT process in prostate cancer cells. nih.govtandfonline.com

The anti-tumor effects of this compound observed in vitro have been corroborated by in vivo studies using animal models. nih.govtandfonline.com In xenograft tumor models, where human prostate cancer cells (22Rv1) were implanted into nude mice, intragastric administration of SQS demonstrated a significant inhibitory effect on tumor growth. tandfonline.comtandfonline.com

Compared to control groups, mice treated with SQS showed a notable prevention of xenograft tumor growth, as evidenced by smaller tumor sizes. tandfonline.comtandfonline.com Furthermore, these animal experiments indicated that SQS treatment had a positive impact on the survival rate of the tumor-bearing mice. tandfonline.comtandfonline.com Analysis of the tumors using Ki-67 staining, a marker for proliferation, confirmed a reduced proliferation ability within the tumors of SQS-treated mice. tandfonline.comresearchgate.net These in vivo results provide strong evidence that SQS can act as an effective anti-tumor agent against prostate cancer. tandfonline.com

Effects on Melanoma Cells (e.g., A375 cells)

In addition to prostate cancer, this compound has shown anti-cancer activity against melanoma, a skin cancer with high fatality. nih.gov Specifically, this compound III (SQS III), a type of this compound isolated from Schima crenata Korth, has been investigated for its effects on human melanoma A375 cells. nih.gov

Research has demonstrated that this compound III exhibits potent anti-cancer activity in A375 melanoma cells by inducing apoptosis, a form of programmed cell death. nih.gov The induction of apoptosis in melanoma cells treated with SQS III was confirmed by the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase). researchgate.net

Mechanistic studies suggest that the pro-apoptotic activity of SQS III is mediated through the death receptor pathway and mitochondrial dysfunction. researchgate.net This mitochondrial dysfunction is characterized by an accumulation of reactive oxygen species (ROS). researchgate.net In addition to apoptosis, SQS III has also been observed to induce autophagy in melanoma cells, a cellular process of self-degradation, through the Akt/mTOR/p70S6K pathway. tandfonline.comnih.govmdpi.com

Induction of Autophagy

This compound has been shown to induce autophagy in cancer cells. For instance, this compound ΙΙΙ, derived from Schima crenata Korth, has been found to upregulate the expression of LC3-II, a key marker of autophagy, in melanoma cells, suggesting its potential as an anti-cancer agent. mdpi.com Further research has indicated that this compound can induce autophagy and promote apoptosis in human melanoma cells through the Akt/mTOR/p70S6K signaling pathway. nih.govmdpi.com

General Cytotoxic Activities against Tumor Cell Lines (e.g., Jurkat cells, BEL-7402, BGC-823, HL-60, KB)

This compound has demonstrated cytotoxic effects across a range of human tumor cell lines. Studies have shown its ability to induce apoptosis in human leukemia Jurkat cells. spandidos-publications.comresearchgate.net Additionally, extracts from tea seeds, which contain this compound, have shown toxic effects against several human cancer cell lines. researchgate.netnih.govmdpi.com The cytotoxic activity of these extracts has been quantified by their half-maximal inhibitory concentration (IC50) values. researchgate.netnih.govmdpi.com

Interactive Data Table: Cytotoxic Activity of Tea Seed Extract Containing this compound

Cell LineCancer TypeIC50 (µg saponins (B1172615)/mL)
BEL-7402Human Hepatocarcinoma11.02
BGC-823Gastric Carcinoma5.98
HL-60Promyelocytic Leukemia2.55
KBOral Epithelial Carcinoma19.76
Data sourced from studies on tea seed extracts containing saponins. researchgate.netnih.govmdpi.com

Other related saponins isolated from Camellia oleifera, such as oleiferasaponin C1, C2, C4, and C5, have also exhibited potent cytotoxic activities against BEL-7402, BGC-823, HL-60, and KB cell lines. mdpi.comresearchgate.net

Antioxidant Research

Protection against Oxidative Stress in Cardiomyocytes (e.g., Anoxia-Reoxygenation Injury Model)

This compound has been identified as a potent agent in protecting heart cells from oxidative damage. In studies using neonatal rat cardiomyocytes subjected to anoxia-reoxygenation (a model for ischemia-reperfusion injury), pretreatment with this compound resulted in increased cell viability and reduced release of lactate (B86563) dehydrogenase (LDH), an indicator of cellular damage. nih.gov This cardioprotective effect highlights its potential in mitigating the damage caused by oxidative stress in the heart. nih.govspandidos-publications.comjst.go.jp

Attenuation of Reactive Oxygen Species (ROS) Generation

A key mechanism behind the antioxidant activity of this compound is its ability to reduce the production of reactive oxygen species (ROS). mdpi.comnih.gov In cardiomyocytes exposed to anoxia-reoxygenation, treatment with this compound significantly decreased the levels of intracellular ROS. nih.gov It also inhibited ROS production in cardiomyocytes undergoing simulated ischemia/reperfusion (sI/R). spandidos-publications.comresearchgate.netnih.gov This reduction in ROS helps to alleviate cellular damage caused by oxidative stress. nih.govspandidos-publications.comresearchgate.netnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

This compound not only directly combats oxidative stress but also bolsters the cell's own antioxidant defense system. jmb.or.krmdpi.comoatext.comnih.gov In rat cardiomyocytes, treatment with this compound was found to significantly increase the activities of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov By enhancing the activity of these enzymes, this compound helps to more effectively neutralize harmful reactive oxygen species. nih.govnih.gov

Modulation of Glutathione Levels (GSH/GSSG)

This compound influences the levels of glutathione, a critical intracellular antioxidant. foodforthebrain.orgnih.govfrontiersin.orgbiorxiv.org Studies have shown that in cardiomyocytes subjected to anoxia-reoxygenation, this compound treatment led to a significant increase in the levels of reduced glutathione (GSH) and a decrease in the levels of oxidized glutathione (GSSG). mdpi.comnih.gov This shift in the GSH/GSSG ratio indicates a more favorable redox state within the cells, contributing to their protection against oxidative damage. nih.govnih.gov

Neuroprotective Research (In Vivo Animal Studies)

This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from Camellia oleifera seeds, has demonstrated notable neuroprotective effects in various in vivo animal models. nih.govnih.gov Research suggests that its mechanisms of action are multifaceted, involving the mitigation of oxidative stress, scavenging of free radicals, and suppression of neuroinflammation. nih.govresearchgate.net These properties contribute to the amelioration of behavioral deficits observed in animal models of neurodegenerative diseases. nih.govacs.org

Suppression of Oxidative Stress in Brain Tissues

Natural saponins, including this compound, are recognized for their neuroprotective capabilities linked to the suppression of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. mednexus.org Excessive ROS can lead to cellular damage, including lipid peroxidation, which can be particularly detrimental to brain tissue. mednexus.org

In animal models of neurotoxicity, the administration of a sapogenin derived from this compound led to a significant increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in malondialdehyde (MDA) content, a marker of lipid peroxidation, in the brain. nih.gov These findings suggest that this compound can bolster the brain's antioxidant defense systems, thereby reducing oxidative damage. nih.gov Methane-rich saline has also been shown to inhibit oxidative stress in brain injury models by increasing antioxidant factors like SOD and glutathione (GSH) while decreasing ROS and MDA levels. nih.gov

Elimination of Free Radicals

The neuroprotective effects of this compound are also attributed to its ability to eliminate free radicals. nih.govresearchgate.net Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to the pathology of neurodegenerative diseases. mednexus.org

In vitro studies have demonstrated the free-radical scavenging capacity of this compound. grafiati.comacademicjournals.org Furthermore, in vivo experiments using a rotenone-induced neurotoxicity model in mice showed that an iron-sapogenin complex, derived from the sapogenin of this compound, effectively reduced free radicals in the brain. nih.gov This was evidenced by the significant decrease in MDA levels and an increase in SOD activity, indicating a potent in vivo antioxidant effect. nih.gov The structure of the iron-sapogenin complex is believed to enhance its electron-donating capacity, thereby improving its ability to scavenge free radicals. nih.gov

Inhibition of Neuroinflammation (e.g., Kainic Acid-Induced)

Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. nih.gov this compound has been shown to inhibit neuroinflammation in animal models. nih.govacs.org In a study using kainic acid to induce neuroinflammation in mice, this compound treatment, particularly when delivered via photo-responsive nanocapsules, significantly decreased the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the brain. nih.govdovepress.com

Amelioration of Behavioral Disorder in Animal Models

The neuroprotective effects of this compound translate to improvements in behavioral deficits in animal models of neurological disorders. nih.govacs.org In mice with kainic acid-induced behavioral disorders, treatment with this compound nanocapsules led to a significant improvement in spontaneous activity, as measured by locomotion tests. nih.govdovepress.com

Similarly, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), both the sapogenin from this compound and its amination derivative were found to alleviate behavioral disorders. acs.org This was accompanied by an increase in dopamine (B1211576) content in the striatum and a rise in tyrosine hydroxylase (TH) positive cells in the substantia nigra, indicating a protective effect on dopaminergic neurons. acs.org The sapogenin derived from this compound has also been shown to decrease behavioral disorders in rotenone-induced neurotoxicity models in mice. nih.gov

Table 1: Effects of this compound and its Derivatives on Neurobehavioral and Biochemical Markers in Animal Models

Animal ModelCompoundBehavioral OutcomeBiochemical/Cellular ChangesReference
Kainic Acid-Induced Neurodegeneration (Mice)This compound NanocapsulesIncreased locomotion countsDecreased TNF-α and IL-1β expression in the brain; Increased Tyrosine Hydroxylase (TH) expression nih.gov
MPTP-Induced Parkinson's Disease (Mice)Sapogenin from this compound and its amination derivativeRelieved behavioral disorderIncreased dopamine content in striatum; Increased TH positive cells in substantia nigra acs.org
Rotenone-Induced Neurotoxicity (Mice)Iron-Sapogenin NanoparticlesIncreased locomotion countsDecreased MDA content in the brain; Increased SOD activity in the brain; Increased dopamine and acetylcholine (B1216132) levels in the brain nih.gov

Cardioprotective Research

This compound has been investigated for its potential to protect the heart from injury, particularly from ischemia/reperfusion (I/R) injury.

Protection against Ischemia/Reperfusion (I/R) Injury in Cardiomyocytes and Animal Models

In vitro and in vivo studies have demonstrated the cardioprotective effects of this compound against I/R injury. jst.go.jpnih.gov I/R injury occurs when blood flow is restored to tissue after a period of ischemia, leading to a cascade of events that can cause further damage to cells. spandidos-publications.com

In an in vivo mouse model of I/R injury created by ligating the left anterior descending coronary artery, pretreatment with this compound was found to inhibit cardiac arrhythmias, including ventricular premature beats and ventricular fibrillation. jst.go.jpnih.gov In isolated perfused rat hearts subjected to I/R, this compound preconditioning improved heart function and reduced the incidence of arrhythmias. nih.gov

At the cellular level, in isolated ventricular myocytes, this compound delayed the increase in intracellular chloride concentration ([Cl⁻]i) induced by hypoxia/reoxygenation. jst.go.jp The accumulation of intracellular chloride is a key factor in I/R injury. spandidos-publications.com this compound has been shown to protect cardiomyocytes from oxidative stress induced by anoxia-reoxygenation. spandidos-publications.com Studies on cultured cardiomyocytes have revealed that this compound's cardioprotective effects are mediated, at least in part, through the protein kinase C ε (PKCε) signaling pathway, which helps to inhibit the sI/R-induced elevation of [Cl⁻]i. spandidos-publications.comspandidos-publications.com This, in turn, attenuates mitochondrial membrane potential loss and the generation of reactive oxygen species (ROS). spandidos-publications.com Furthermore, this compound has been shown to upregulate anion exchanger 3 (AE3), which is involved in regulating intracellular chloride levels, thereby contributing to its cardioprotective action. researchgate.netresearchgate.net

Table 2: Cardioprotective Effects of this compound in Ischemia/Reperfusion (I/R) Injury Models

ModelKey FindingsProposed Mechanism of ActionReference
In Vivo Mouse Model (Ligation of coronary artery)Inhibited cardiac arrhythmias (ventricular premature beats, ventricular fibrillation).Modulation of intracellular Cl⁻ homeostasis. jst.go.jp
Isolated Perfused Rat HeartsDecreased incidence of arrhythmias; Improved heart function; Increased SOD and GSH-Px activity; Decreased MDA and ROS generation.Activation of the bradykinin-NO system, leading to inhibition of ROS generation. nih.gov
Isolated Ventricular Myocytes (Hypoxia/Reoxygenation)Delayed the increase in intracellular Cl⁻ concentration.Modulation of intracellular Cl⁻ homeostasis. jst.go.jp
Cultured Cardiomyocytes (Simulated I/R)Increased cell viability; Attenuated LDH and creatine (B1669601) phosphokinase release; Inhibited elevation of [Cl⁻]i; Attenuated mitochondrial membrane potential loss and ROS generation.Activation of the PKCε signaling pathway; Upregulation of anion exchanger 3 (AE3). spandidos-publications.comresearchgate.net

Inhibition of Intracellular Chloride Ion Concentration ([Cl-]i) Elevation

An elevation in the intracellular chloride ion concentration ([Cl⁻]i) is recognized as a significant factor in the pathophysiology of cellular injury, particularly during events like ischemia/reperfusion (I/R). spandidos-publications.comspandidos-publications.com Studies have shown that this compound can counteract this increase. In vitro experiments using neonatal rat cardiomyocytes and H9c2 cells subjected to simulated ischemia/reperfusion (sI/R) or hypoxia/reoxygenation (H/R) have demonstrated that pretreatment with this compound significantly inhibits the rise in [Cl⁻]i. spandidos-publications.comspandidos-publications.comresearchgate.net

One study identified that in H9c2 cells subjected to H/R, the [Cl⁻]i increased from a baseline of 26.8±3.8 mM to 49.7±5.1 mM. spandidos-publications.com However, treatment with 10 µM this compound resulted in a significant reduction of this elevated intracellular chloride concentration. spandidos-publications.com This inhibitory effect is linked to the upregulation and activation of Anion Exchanger 3 (AE3), a protein crucial for maintaining intracellular chloride homeostasis. researchgate.netnih.gov this compound has been shown to upregulate the expression of AE3, thereby promoting the efflux of chloride ions from the cell. researchgate.netnih.gov

The mechanism appears to be mediated, at least in part, by the Protein Kinase C ε (PKCε) signaling pathway. spandidos-publications.comspandidos-publications.comspandidos-publications.com this compound activates PKCε, which in turn phosphorylates AE3, enhancing its activity to exchange Cl⁻ for HCO3⁻ and thus reducing intracellular chloride levels. spandidos-publications.com The inhibition of PKCε has been shown to abolish the protective effects of this compound on [Cl⁻]i. spandidos-publications.comspandidos-publications.com

Table 1: Effect of this compound on Intracellular Chloride Ion Concentration ([Cl⁻]i) in H9c2 Cells

Treatment Group [Cl⁻]i (mM) Reference
Control 26.8 ± 3.8 spandidos-publications.com
Hypoxia/Reoxygenation (H/R) 49.7 ± 5.1 spandidos-publications.com
H/R + this compound (10 µM) Significantly Reduced vs. H/R spandidos-publications.com

Data presented as mean ± standard deviation.

Attenuation of Mitochondrial Membrane Potential Loss

The elevation of intracellular chloride is closely linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential (ΔΨm). spandidos-publications.com This loss is a critical event that can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a burst of reactive oxygen species (ROS) and subsequent apoptosis. spandidos-publications.com

Research has demonstrated that this compound's ability to inhibit the rise in [Cl⁻]i is paralleled by its capacity to attenuate the loss of mitochondrial membrane potential. spandidos-publications.comspandidos-publications.com In studies on cardiomyocytes subjected to simulated ischemia/reperfusion, pretreatment with this compound significantly preserved the mitochondrial membrane potential. spandidos-publications.comspandidos-publications.com This protective effect on mitochondria is a downstream consequence of maintaining chloride homeostasis. spandidos-publications.com The fluorescent dye JC-1 is commonly used to assess ΔΨm, where a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. spandidos-publications.com this compound treatment has been shown to counteract this decrease, indicating a stabilization of the mitochondrial membrane. spandidos-publications.comspandidos-publications.com

Furthermore, the cardioprotective effects of this compound, including the preservation of ΔΨm, are reportedly abolished when the mPTP is pharmacologically opened, suggesting that the inhibition of mPTP opening is a key mechanism in its protective action. The activation of the PKCε pathway is also required for this compound to attenuate the sI/R-induced loss of ΔΨm. spandidos-publications.comspandidos-publications.com

Antimicrobial Research

Saponins extracted from Camellia oleifera, including this compound, have demonstrated antimicrobial activity against a range of microorganisms. The proposed mechanism of action for saponins involves interaction with and damage to the cell membrane, leading to increased permeability and eventual cell rupture. nih.gov

Studies on tea saponin from Camellia oleifera shell have shown a good bacteriostatic effect against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov One study reported a minimum inhibitory concentration (MIC) of 1 mg/mL for E. coli and 0.5 mg/mL for S. aureus, with a minimum bactericidal concentration (MBC) of 4 mg/mL for both. nih.gov Other research has indicated that saponin-rich extracts from C. oleifera meal possess broad-spectrum antibacterial activity against Escherichia coli, Staphylococcus aureus, Salmonella enteritidis, and Bacillus thuringiensis, as well as antifungal activity against Aspergillus niger and Rhizopus nigricans. researchgate.net

Additionally, a specific saponin, this compound III, isolated from Schima superba, demonstrated notable anticandidal activity, with a 50% inhibition of Candida albicans growth at a concentration of 93.1 µg/mL. dovepress.com

**Table 2: Antimicrobial Activity of Tea Saponin from *Camellia oleifera***

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Reference
Escherichia coli 1 mg/mL 4 mg/mL nih.gov
Staphylococcus aureus 0.5 mg/mL 4 mg/mL nih.gov

Biofilm formation is a critical virulence factor for many pathogenic microorganisms, contributing to their resistance to antimicrobial agents. nih.gov Saponins are being investigated for their potential to disrupt this process. nih.gov

Research on specific tea seed saponin monomers, namely theasaponin (B77562) E1 (TE1), theasaponin E2 (TE2), and assamsaponin A (ASA), has demonstrated their ability to inhibit biofilm formation by Candida albicans. nih.gov These compounds were shown to suppress the adhesion and development of biofilms in a concentration-dependent manner and were also capable of eradicating mature biofilms. nih.gov The inhibitory effects were linked to a reduction in several virulence factors, including cell surface hydrophobicity, adhesion ability, and the transition to the hyphal morphology, which is crucial for biofilm integrity. nih.gov The study indicated that the anti-biofilm activity was, in part, due to the inhibition of the RAS1-cAMP-PKA and MAPK signaling pathways. nih.gov

Immunomodulatory Research

This compound has been shown to possess significant immunomodulatory properties, primarily through its anti-inflammatory effects. researchgate.netsemanticscholar.org Chronic or excessive inflammation can lead to tissue damage and is implicated in numerous diseases. researchgate.net

In vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, have revealed that this compound can effectively suppress the inflammatory response. researchgate.netsemanticscholar.org Treatment with this compound has been found to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net For instance, at a concentration of 30 μg/mL, this compound inhibited the expression of TNF-α and IL-6 protein by 92.94% and 87.35%, respectively, in LPS-induced RAW264.7 cells. mdpi.com

The underlying mechanism for these anti-inflammatory effects involves the inhibition of key signaling pathways. Research indicates that this compound suppresses the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netsemanticscholar.org It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB inactive, and by reducing the phosphorylation of the p65 subunit of NF-κB. mdpi.com Within the MAPK pathway, this compound has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). mdpi.com

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

Cytokine This compound Concentration % Inhibition of Protein Expression Reference
TNF-α 30 µg/mL 92.94% mdpi.com
IL-6 30 µg/mL 87.35% mdpi.com

Inhibition is relative to LPS-treated cells without this compound.

Analgesic Research

The potential for this compound and its derivatives to alleviate pain has been explored in animal models. The defatted seeds of Camellia oleifera have been used historically to stop itching and pain, prompting scientific investigation into their active components. spandidos-publications.com

Studies have utilized standard pain models in mice, such as the hot plate test, which measures the response to a heat stimulus and is indicative of centrally mediated analgesia, and the acetic acid-induced writhing test, which assesses peripherally mediated pain. spandidos-publications.comwikipedia.org Research on hydrolyzed saponins from C. oleifera seeds, a mixture rich in this compound derivatives, demonstrated significant analgesic activities in both of these tests. spandidos-publications.com The extracts were also found to inhibit the production of pain mediators, including pro-inflammatory cytokines, suggesting that the analgesic effect is linked to the compound's anti-inflammatory properties. spandidos-publications.com

Molecular and Cellular Mechanisms of Sasanquasaponin Action

Mechanisms in Anti-inflammatory Activity

Sasanquasaponin's anti-inflammatory properties are mediated by its intervention in crucial intracellular signaling cascades that regulate the expression of pro-inflammatory genes. mdpi.comnih.gov By targeting the NF-κB and MAPK pathways, this compound effectively suppresses the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. researchgate.netnih.gov

The NF-κB signaling pathway is a cornerstone in the regulation of immune and inflammatory responses. mdpi.com Under normal conditions, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comembopress.org this compound has been shown to effectively disrupt this activation process. nih.govmdpi.com

Research indicates that this compound treatment preserves the integrity of the IκBα inhibitor. mdpi.com In LPS-stimulated RAW 264.7 cells, a marked decrease in the levels of IκBα is observed, signifying its degradation. mdpi.com However, pre-treatment with this compound counters this effect, leading to elevated levels of IκBα. mdpi.com This is achieved by inhibiting the phosphorylation of IκBα. mdpi.comnih.gov By preventing phosphorylation, this compound protects IκBα from being targeted for proteasomal degradation. mdpi.com This action effectively sequesters NF-κB in the cytoplasm, preventing it from activating downstream inflammatory genes. mdpi.com Studies have quantified this inhibitory effect, showing a significant, concentration-dependent reduction in the expression of phosphorylated IκBα (p-IκBα) upon this compound treatment. nih.gov

Table 1: Effect of this compound on IκBα Phosphorylation

Treatment Concentration (µg/mL) Inhibition of p-IκBα Expression (%)
10 74.51
20 92.31
30 96.17

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

In addition to preserving IκBα, this compound directly targets the p65 subunit of NF-κB for inhibition. mdpi.com The phosphorylation of p65 is a critical step for its full transcriptional activity. mdpi.com In inflammatory conditions induced by LPS, the levels of phosphorylated p65 (p-p65) are significantly increased. mdpi.com this compound treatment has been demonstrated to substantially reduce the levels of p-p65 in a concentration-dependent manner, without affecting the total amount of p65 protein. mdpi.comnih.gov This inhibition of p65 phosphorylation further cripples the capacity of the NF-κB pathway to promote inflammation. researchgate.netnih.gov

Table 2: Effect of this compound on p65 Phosphorylation

Treatment Concentration (µg/mL) Inhibition of p-p65 Expression (%)
10 63.22
20 80.08
30 76.62

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another major signaling route that transmits extracellular signals to the nucleus, playing a vital role in inflammation. mdpi.comnih.gov This pathway includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. mdpi.comnih.gov Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including NF-κB, and subsequent production of inflammatory mediators. x-mol.net this compound has been found to selectively inhibit components of this pathway. researchgate.netnih.gov

Table 3: Effect of this compound on ERK Phosphorylation

Treatment Concentration (µg/mL) Inhibition of p-ERK Expression (%)
10 33.60
20 45.23
30 70.20

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

Similar to ERK, the phosphorylation of JNK is a critical event in the MAPK-mediated inflammatory response. nih.gov this compound has demonstrated a potent inhibitory effect on JNK phosphorylation. researchgate.netnih.gov In LPS-stimulated cells, this compound treatment leads to a marked, concentration-dependent reduction in the levels of phosphorylated JNK (p-JNK). nih.gov Interestingly, the inhibitory effect of this compound appears to be more pronounced on JNK phosphorylation compared to ERK phosphorylation at higher concentrations. nih.gov It is noteworthy that studies have shown this compound does not significantly affect the phosphorylation of p38, another member of the MAPK family, indicating a degree of selectivity in its mechanism. nih.gov

Table 4: Effect of this compound on JNK Phosphorylation

Treatment Concentration (µg/mL) Inhibition of p-JNK Expression (%)
10 4.19
20 83.87
30 94.69

Data derived from studies on LPS-induced RAW 264.7 cells. nih.gov

Modulation of Inflammatory Mediators

This compound exerts notable anti-inflammatory effects by modulating the expression and production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, SQS has been shown to significantly attenuate the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov This inhibition occurs in a concentration-dependent manner. nih.govmdpi.com

Furthermore, this compound suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory process. researchgate.netresearchgate.net The reduction in the transcription levels of iNOS and COX-2 by SQS highlights its substantial anti-inflammatory activity. mdpi.com The underlying mechanism for these effects is linked to the inhibition of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov Specifically, SQS has been observed to inhibit the phosphorylation of IκBα and p65 in the NF-κB pathway, as well as the phosphorylation of ERK and JNK in the MAPK pathway. researchgate.netnih.gov

MediatorEffect of this compoundCell LineKey Findings
TNF-αDownregulationRAW264.7SQS significantly attenuated LPS-induced TNF-α production. researchgate.netnih.gov
IL-1βDownregulationRAW264.7SQS significantly attenuated LPS-induced IL-1β production. researchgate.netnih.gov
IL-6DownregulationRAW264.7SQS significantly attenuated LPS-induced IL-6 production. researchgate.netnih.gov
iNOSDownregulationRAW264.7SQS inhibited LPS-induced iNOS expression at both mRNA and protein levels. researchgate.netnih.gov
COX-2DownregulationRAW264.7SQS inhibited LPS-induced COX-2 expression at both mRNA and protein levels. researchgate.netnih.gov

Regulation of Intracellular Reactive Oxygen Species Levels

This compound plays a crucial role in regulating intracellular levels of Reactive Oxygen Species (ROS). nih.govnih.gov In LPS-stimulated RAW264.7 macrophages, SQS treatment markedly reduces the generation of ROS in a dose-dependent manner. nih.govmdpi.com For instance, at concentrations of 10, 20, and 30 µg/mL, SQS was found to decrease ROS generation by 39%, 64%, and 78%, respectively. mdpi.com

This antioxidant activity is also observed in other cell types. In neonatal rat cardiomyocytes subjected to anoxia-reoxygenation, this compound pretreatment was shown to decrease intracellular ROS levels. nih.gov The mechanism behind this effect involves increasing the activities of endogenous antioxidant enzymes. nih.gov By attenuating ROS generation, this compound helps to protect cells from oxidative stress and subsequent inflammatory damage. mdpi.comnih.gov

Intercellular Adhesion Molecule-1 (ICAM-1) Regulation

This compound has been shown to regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in inflammatory responses. In a study on rats with burns, SQS administration markedly lowered the serum levels of soluble ICAM-1 (sICAM-1). nih.gov Furthermore, it significantly inhibited the overexpression and transcription of transmembrane ICAM-1 (mICAM-1) in the aorta of these rats. nih.gov This inhibitory effect on ICAM-1 expression suggests that this compound can be effective in reducing inflammation associated with conditions like burns. nih.gov

MoleculeEffect of this compoundModel SystemKey Findings
Soluble ICAM-1 (sICAM-1)DownregulationBurn-induced rats (sera)SQS markedly lowered serum levels of sICAM-1. nih.gov
Transmembrane ICAM-1 (mICAM-1)DownregulationBurn-induced rats (aorta)SQS considerably inhibited the over-expression and transcription of mICAM-1. nih.gov

Mechanisms in Anticancer Activity

This compound exhibits potent anti-tumor activities through various mechanisms, including the regulation of the cell cycle and the induction of apoptosis. nih.govnih.gov

In human breast cancer MCF-7 cells, this compound has been demonstrated to induce G1 phase arrest in the cell cycle. nih.gov This cell cycle arrest is mediated through the modulation of key regulatory proteins. Specifically, SQS treatment leads to the upregulation of p21 and the downregulation of Cyclin D1. nih.govigib.res.in The protein p21 is a cyclin-dependent kinase inhibitor that plays a critical role in enforcing cell cycle checkpoints, and its upregulation contributes to the halt in cell proliferation. plos.orgnih.gov Conversely, the downregulation of Cyclin D1, a protein that promotes progression through the G1 phase, further reinforces the cell cycle arrest. nih.govplos.org

A key mechanism through which this compound induces apoptosis, or programmed cell death, is the activation of Caspase-3. nih.govspandidos-publications.com In human hepatoma HepG2 cells, treatment with SQS resulted in a time- and dose-dependent increase in the apoptotic rate. nih.gov This was accompanied by the upregulation of Caspase-3 mRNA expression. nih.gov The activation of Caspase-3, a critical executioner caspase, is a hallmark of apoptosis. nih.govspandidos-publications.com The study on HepG2 cells indicated that the apoptotic process induced by SQS, which involves the activation of Caspase-3, was irreversible. nih.govspandidos-publications.com This activation is part of the mitochondrial apoptotic pathway, which is also characterized by an increase in Bax and a decrease in Bcl-2 expression. nih.gov

PathwayMoleculeEffect of this compoundCell LineKey Findings
Cell Cycle Regulationp21UpregulationMCF-7Contributes to G1 phase arrest. nih.gov
Cyclin D1DownregulationMCF-7Contributes to G1 phase arrest. nih.gov
Apoptosis InductionCaspase-3ActivationHepG2SQS upregulates Caspase-3 mRNA and activates its protein, leading to irreversible apoptosis. nih.gov

Apoptosis Induction Pathways

Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 downregulation, Bax upregulation)

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov This family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. nih.gov The balance between these opposing factions dictates the cell's fate.

In human hepatoma HepG2 cells, treatment with this compound led to a time- and dose-dependent increase in the apoptotic rate. nih.gov Molecular analysis revealed that this compound treatment significantly downregulated the mRNA expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the mRNA expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, triggering the release of apoptogenic factors and subsequent activation of caspases, ultimately leading to programmed cell death. nih.govnih.gov The increased expression of caspase-3, a key executioner caspase, following this compound treatment in HepG2 cells further supports the activation of this mitochondrial-mediated apoptotic pathway. nih.gov

Table 1: Effect of this compound on Bcl-2 Family Proteins in HepG2 Cells

Protein Effect of this compound Treatment Consequence
Bcl-2 Downregulation of mRNA expression nih.gov Promotes apoptosis nih.gov
Bax Upregulation of mRNA expression nih.gov Promotes apoptosis nih.gov
Involvement of p53-Independent Pathways (e.g., E2F1 Activation)

Interestingly, the apoptotic effects of this compound are not solely reliant on the tumor suppressor protein p53. Research indicates that this compound can induce apoptosis through p53-independent mechanisms, a significant finding given that the p53 pathway is often inactivated in various cancers. nih.gov

In human breast cancer MCF-7 cells, this compound treatment was found to induce G1 phase cell cycle arrest and trigger apoptosis. nih.gov This was accompanied by an upregulation of p21 and a downregulation of cyclin D1. nih.govigib.res.in Crucially, while p53 levels were downregulated, the transcription factor E2F1 was activated. nih.gov E2F1 is known to be capable of inducing apoptosis through both p53-dependent and p53-independent pathways. mdpi.comresearchgate.net The activation of E2F1 in the absence of p53 upregulation suggests that this compound mediates apoptosis in these cells through a p53-independent route, potentially involving the direct or indirect activation of E2F1-target genes that promote apoptosis. nih.govresearchgate.net

Autophagy Modulation (e.g., Akt/mTOR/p70S6K Pathway, LC3-II Up-regulation)

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. nih.gov this compound III, a specific form of this compound, has been shown to induce autophagy in human melanoma A375 cells. nih.govnih.gov This induction is mediated, at least in part, through the inhibition of the Akt/mTOR/p70S6K signaling pathway. nih.govnih.gov

The Akt/mTOR pathway is a key negative regulator of autophagy; its inhibition leads to the activation of the autophagic process. mdpi.com Treatment of melanoma cells with this compound III resulted in the inhibition of this pathway, leading to the upregulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). nih.govnih.gov LC3-II is a well-established marker of autophagosome formation, and its increased expression indicates an induction of autophagy. mednexus.org Furthermore, the accumulation of reactive oxygen species (ROS) was also implicated in the activation of autophagy by this compound III. nih.gov In this context, the induced autophagy was found to promote this compound III-induced apoptosis, highlighting a crosstalk between these two critical cellular processes. nih.gov

Signaling Pathways in Epithelial-Mesenchymal Transition (EMT) Inhibition

Epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development but is also hijacked by cancer cells to promote invasion and metastasis. This compound has demonstrated the ability to inhibit EMT in prostate cancer cells by modulating key signaling pathways. nih.govresearchgate.netnih.gov

The PI3K/Akt/mTOR pathway is a central signaling nexus that regulates various cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers and is known to drive EMT. researchgate.net Studies have shown that in prostate cancer cells, the PI3K/Akt/mTOR pathway is activated during EMT. nih.govresearchgate.netnih.gov this compound treatment was found to significantly inhibit the activation of this pathway. nih.govresearchgate.netnih.gov By downregulating the phosphorylation of key components of this cascade, this compound effectively counteracts the signals that promote the mesenchymal phenotype, thereby inhibiting EMT. nih.govresearchgate.netnih.gov

The Smad pathway is the canonical signaling pathway for the transforming growth factor-beta (TGF-β) family of cytokines, which are potent inducers of EMT. researchgate.net Upon ligand binding, TGF-β receptors phosphorylate and activate Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes involved in the EMT program. researchgate.net In prostate cancer cells, the Smad2/3 signaling pathway was shown to be activated during TGF-β1-induced EMT. nih.govresearchgate.netnih.gov this compound treatment was able to significantly inhibit the activation of this pathway, thereby blocking the downstream effects of TGF-β and suppressing the EMT process. nih.govresearchgate.netnih.gov

Table 2: Effect of this compound on EMT-Related Signaling Pathways in Prostate Cancer Cells

Signaling Pathway Effect of this compound Treatment Consequence
PI3K/Akt/mTOR Inhibition of activation nih.govresearchgate.netnih.gov Inhibition of EMT nih.govresearchgate.netnih.gov

Mechanisms in Antioxidant Activity

Beyond its anti-cancer effects, this compound also possesses antioxidant properties. ontosight.aijst.go.jp The mechanism underlying this activity involves the scavenging of free radicals, which are highly reactive molecules that can cause oxidative damage to cells. mdpi.com While direct studies on the specific antioxidant mechanisms of this compound are emerging, research on other saponins (B1172615) provides a framework for understanding its potential actions. Saponins, in general, can exert their antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. mdpi.com Studies on this compound III have confirmed its antioxidant properties, which contribute to protecting cells from oxidative stress. ontosight.ai Furthermore, in the context of inflammation, which is closely linked to oxidative stress, this compound has been shown to reduce the generation of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced inflammatory models. dntb.gov.uaresearchgate.net

Direct Reactive Oxygen Species (ROS) Attenuation

This compound has demonstrated a significant capacity to directly reduce levels of reactive oxygen species (ROS), which are key contributors to cellular damage in various pathological conditions, including anoxia-reoxygenation and ischemia-reperfusion injury. nih.govnih.gov Studies on cardiomyocytes subjected to oxidative stress have shown that pretreatment with SQS leads to a marked decrease in intracellular ROS levels. nih.gov This attenuation of ROS is a cornerstone of its protective effects.

In one study using lipopolysaccharide (LPS)-induced RAW264.7 cells, SQS was shown to significantly decrease ROS production in a dose-dependent manner. mdpi.com The anti-inflammatory effect of SQS is thought to be related to this inhibition of ROS production. mdpi.com This direct scavenging or suppression of ROS generation helps to protect cells from oxidative damage. nih.gov The reduction in ROS is also linked to the attenuation of mitochondrial membrane potential loss, a critical event in cell injury. nih.govspandidos-publications.comspandidos-publications.com

Table 1: Effect of this compound (SQS) on LPS-Induced ROS Production

SQS Concentration (µg/mL)Reduction in ROS Generation (%)
1039%
2064%
3078%

Data derived from studies on LPS-induced RAW264.7 cells, showing a dose-dependent decrease in ROS generation with SQS treatment compared to LPS-treated cells. mdpi.com

Indirect Antioxidant Enzyme Induction (e.g., SOD, Catalase, GPx)

Beyond directly neutralizing ROS, this compound also bolsters the cell's endogenous antioxidant defenses. It achieves this by increasing the activity of key antioxidant enzymes. In neonatal rat cardiomyocytes exposed to anoxia-reoxygenation, treatment with SQS significantly increased the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes are the body's primary enzymatic defense system against oxidative stress. nih.govjmb.or.krpeerj.com

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. jmb.or.krpeerj.com

Catalase (CAT): Responsible for the decomposition of hydrogen peroxide into water and oxygen. jmb.or.krpeerj.com

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively. nih.govpeerj.com

Furthermore, SQS treatment has been observed to increase the levels of reduced glutathione (GSH) while decreasing levels of oxidized glutathione (GSSG), indicating a more robust antioxidant state within the cell. nih.gov This enhancement of the cellular antioxidant enzyme system is a critical indirect mechanism by which SQS protects against oxidative stress. nih.gov

Regulation of Intracellular Calcium Homeostasis

Dysregulation of intracellular calcium ([Ca2+]i) is a hallmark of cell injury, particularly in cardiomyocytes under ischemic conditions. This compound has been shown to play a role in maintaining calcium homeostasis. nih.gov Studies have demonstrated that SQS treatment alleviates the accumulation of intracellular calcium in cardiomyocytes subjected to anoxia-reoxygenation injury. nih.gov

The mechanism appears to be linked to its other protective actions. For instance, the inhibition of the Protein Kinase C epsilon (PKCε) pathway or mutations in the Anion Exchanger 3 (AE3) can reverse the inhibitory effect of SQS on Ca2+ overload. nih.gov This suggests that by regulating ion exchangers and related signaling pathways, SQS prevents the pathological increase in intracellular calcium that can trigger cell death pathways. nih.govnih.gov The regulation of calcium flow is a key element in osteogenesis and is finely controlled by various channels and transporters. mdpi.com While the context differs, it highlights the universal importance of calcium homeostasis which SQS helps to maintain in cardiac cells.

Potential Nrf2 Signaling Pathway Activation (General Saponin (B1150181) Mechanism)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. dovepress.comfrontiersin.org Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx. dovepress.comfrontiersin.org

While direct evidence specifically linking this compound to the activation of the Nrf2 pathway is still emerging, it represents a highly plausible mechanism for its observed antioxidant effects. Many saponins and other natural compounds are known to exert their protective effects by activating this pathway. frontiersin.org Given that SQS upregulates the very enzymes that are downstream targets of Nrf2, it is hypothesized that SQS, like other saponins, may trigger this signaling cascade. nih.govdovepress.com Activation of Nrf2 is a key mechanism for enhancing cellular antioxidant capacity and protecting against oxidative stress-related diseases. dovepress.com

Mechanisms in Cardioprotection

This compound exhibits potent cardioprotective effects, particularly against ischemia-reperfusion (I/R) injury. These effects are mediated by specific signaling pathways and the regulation of ion concentrations within cardiac cells. spandidos-publications.com

Protein Kinase C epsilon (PKCε) Pathway Involvement

The Protein Kinase C epsilon (PKCε) isoform is a critical mediator of cardioprotection. spandidos-publications.comwikipedia.org Research has firmly established that the PKCε signaling pathway is central to the protective effects of this compound. nih.govspandidos-publications.com Studies show that SQS treatment promotes the phosphorylation of PKCε in cardiomyocytes. nih.govspandidos-publications.com

This activation of PKCε is crucial for the downstream effects of SQS. When PKCε is selectively inhibited (using inhibitors like εV1-2), the cardioprotective benefits of SQS are significantly reduced. nih.govspandidos-publications.com Specifically, the inhibition of PKCε reverses the ability of SQS to prevent cell death, attenuate the loss of mitochondrial membrane potential, and reduce ROS production during simulated ischemia-reperfusion (sI/R). nih.govspandidos-publications.comspandidos-publications.com This demonstrates that SQS elicits cardioprotection by acting through the PKCε signaling pathway. nih.gov

Regulation of Intracellular Chloride Homeostasis

A key pathophysiological factor in I/R injury is the elevation of intracellular chloride concentration ([Cl−]i). spandidos-publications.comnih.gov This increase can lead to a burst of ROS and subsequent cell death. spandidos-publications.com this compound exerts a significant portion of its cardioprotective effect by preventing this pathological increase in intracellular chloride. spandidos-publications.comresearchgate.net

The mechanism involves the Anion Exchanger 3 (AE3), a protein that facilitates the exchange of Cl- for HCO3- across the cell membrane. nih.govspandidos-publications.com SQS has been shown to up-regulate AE3 expression and activity. researchgate.net This action is dependent on the PKCε pathway; PKCε-dependent phosphorylation of AE3 (specifically at serine 67) increases its activity, promoting the efflux of chloride from the cell. nih.govspandidos-publications.com By inhibiting the sI/R-induced elevation of [Cl−]i, SQS prevents subsequent Ca2+ overload, ROS production, and apoptosis, thereby protecting the heart muscle. researchgate.netspandidos-publications.com

Table 2: Key Molecular Targets of this compound in Cardioprotection

MechanismTarget/PathwayEffect of this compoundReference
PKCε Pathway InvolvementProtein Kinase C epsilon (PKCε)Promotes phosphorylation and activation nih.govspandidos-publications.com
Regulation of [Cl−]iAnion Exchanger 3 (AE3)Increases expression and activity, leading to Cl- efflux researchgate.netspandidos-publications.com
ROS AttenuationReactive Oxygen Species (ROS)Directly decreases intracellular levels nih.govmdpi.com
Antioxidant Enzyme InductionSOD, Catalase, GPxIncreases activity nih.gov
Calcium HomeostasisIntracellular Ca2+Alleviates overload/accumulation nih.govnih.gov

Mechanisms in Antimicrobial Activity

This compound, a triterpenoid (B12794562) saponin derived from Camellia species, exhibits significant antimicrobial properties against a range of microorganisms, including bacteria and fungi. ekosfop.or.krnih.govdoi.org Its mode of action is multifaceted, involving direct interaction with cellular structures and interference with essential metabolic and signaling pathways. These mechanisms not only inhibit microbial growth but also disrupt processes like biofilm formation, which are crucial for microbial virulence and resistance. nih.govresearchgate.net

Interaction with Microbial Cell Membranes

A primary mechanism underlying the antimicrobial activity of saponins, including this compound, is their ability to interact with and disrupt microbial cell membranes. mdpi.com This interaction can lead to significant changes in membrane morphology, compromising its integrity and leading to cell lysis. mdpi.com

Studies on the effects of a stem bark extract from Schima superba, of which this compound III was identified as the major active compound, revealed its potent activity against Candida albicans. nih.gov Scanning electron microscopy (SEM) analysis of C. albicans cells treated with the extract showed an irregularly wrinkled morphology and ruptured cells. nih.gov This damage is attributed to alterations in the gene expression associated with the composition of the cell wall and membrane, particularly affecting chitin (B13524) degradation and ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and cell death.

The general mechanism for saponin-membrane interaction involves the amphipathic nature of the saponin molecule. The hydrophobic aglycone (sapogenin) moiety inserts into the lipid bilayer of the cell membrane, while the hydrophilic sugar chains remain on the surface. researchgate.net This insertion disrupts the membrane's structure, potentially forming pores or channels that lead to the leakage of intracellular components and ultimately, cell death. mdpi.comresearchgate.netopenaccessjournals.com This ability to increase membrane permeability can also act synergistically with traditional antibiotics, enhancing their uptake and efficacy. mdpi.com

Table 1: Effect of Schima superba Extract (High in this compound) on Candida albicans

Parameter Observation Implied Mechanism Source
Cell Morphology Irregularly wrinkled, ruptured cells Disruption of cell wall and membrane integrity nih.gov
Gene Expression Changes in genes for chitin degradation Interference with cell wall synthesis/maintenance nih.gov

| Gene Expression | Changes in genes for ergosterol biosynthesis | Disruption of fungal cell membrane synthesis | nih.gov |

Impact on Intracellular Functions and Metabolic Processes

Beyond direct membrane damage, this compound exerts its antimicrobial effects by interfering with various intracellular functions and metabolic pathways. This includes the disruption of cellular respiration, enzyme activity, and the generation of reactive oxygen species (ROS).

In a study on Candida albicans, treatment with an extract rich in this compound led to widespread changes in gene expression, indicating a broad impact on cellular metabolism. nih.gov Research on camelliagenin, a saponin from Camellia oleifera seeds, has shown it can affect key metabolic enzymes within microbes. nih.govresearchgate.net While not directly antimicrobial in this context, studies on this compound's effects on mammalian cells highlight its ability to modulate cellular pathways. For instance, it has been shown to significantly reduce the generation of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced RAW264.7 cells. mdpi.com It also affects ion transport, with one study noting a decrease in the activities of Na+-K+-ATPase and Ca2+-Mg2+-ATPase in the mitochondria of a rat myocardial ischemia model. bioline.org.br

The disruption of metabolic processes can starve the microbial cell of energy and essential building blocks, leading to growth inhibition. Microbial metabolites are known to have a significant impact on mitochondrial functions, which are central to cellular homeostasis and energy production. frontiersin.org By interfering with these core processes, this compound can effectively halt microbial proliferation.

Targeting Specific Proteins (e.g., Mannitol (B672) Dehydrogenase, Extracellular DNA)

A significant aspect of this compound's antimicrobial strategy, particularly against bacterial biofilms, is its ability to target specific extracellular and cell-associated proteins and molecules. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and host immune responses. nih.gov

Research has demonstrated that camelliagenin, a saponin structurally related to this compound, effectively inhibits biofilm formation in both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net This inhibition is directly linked to the saponin's ability to decrease the activity of mannitol dehydrogenase (MDH) and reduce the content of extracellular DNA (eDNA). nih.govresearchgate.netresearchgate.net

Mannitol Dehydrogenase (MDH): MDH is a crucial enzyme in the synthesis of alginate, a key component of the EPS matrix in many bacteria. nih.gov By inhibiting MDH activity, the saponin disrupts the production of this protective slime layer, preventing the formation of a mature biofilm. nih.govresearchgate.net

Extracellular DNA (eDNA): eDNA is another critical structural component of the biofilm matrix, contributing to its stability and integrity. nih.gov this compound can interact with eDNA, likely disrupting its structural role within the biofilm. researchgate.netresearchgate.net Molecular simulation studies have confirmed a strong interaction between the saponin and both MDH and eDNA, providing a molecular basis for this targeted action. nih.govresearchgate.net

By targeting these specific components essential for biofilm integrity, this compound not only prevents new biofilm formation but can also weaken existing ones, rendering the bacteria more susceptible to conventional antibiotics and host defenses. nih.govresearchgate.net

Table 2: Specific Molecular Targets of Camelliagenin (Saponin from C. oleifera) in Bacteria

Target Bacterium Effect of Saponin Consequence Source
Mannitol Dehydrogenase (MDH) E. coli, S. aureus Decreased enzyme activity Inhibition of alginate synthesis, disrupting EPS matrix nih.govresearchgate.netresearchgate.net

| Extracellular DNA (eDNA) | E. coli, S. aureus | Decreased content/interaction | Disruption of biofilm structural integrity | nih.govresearchgate.netresearchgate.net |

Analytical Methodologies for Sasanquasaponin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating Sasanquasaponin from complex mixtures, such as plant extracts, and for its quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are two of the most prominently used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. researchgate.net This method offers high resolution and sensitivity, making it suitable for analyzing complex samples and determining the purity of isolated compounds. waters.com

Research studies have employed various HPLC methods to analyze this compound. A common approach involves using a reversed-phase C18 column. nih.govmdpi.com The mobile phase composition is critical for achieving good separation. One method utilizes a gradient elution with water (A) and acetonitrile (B52724) (B) as the mobile phase. mdpi.com A typical gradient program might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds. mdpi.com For instance, a linear gradient could be: 0–3.0 min (5% B), 3.0–8.0 min (5–20% B), and 8.0–20.0 min (20–5% B). mdpi.com Another method employs an isocratic mobile phase, such as 80% (v/v) methanol (B129727) in water. nih.gov

The detection of this compound is often performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, typically around 208 nm, 215 nm, or 280 nm. nih.govmdpi.commdpi.com The retention time of this compound under specific chromatographic conditions is used for its identification by comparing it to a reference standard. waters.com For example, in one study, this compound was identified with retention times of 11.381 min and 13.003 min. mdpi.com The purity of this compound can be assessed by the peak area in the chromatogram, with purities as high as 97.32% being reported. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Diamonsil C18 (150x4.6 mm, 5 µm) nih.gov Kromasil 100-5C18 UPLC (250 × 4.6 mm, 1.8 µm) mdpi.com Not Specified nih.gov
Mobile Phase 80% (v/v) Methanol (Isocratic) nih.gov A: Water, B: Acetonitrile (Gradient) mdpi.com Not Specified nih.gov
Flow Rate 0.7 mL/min nih.gov 1 mL/min mdpi.com Not Specified nih.gov
Temperature 30°C nih.gov 30°C mdpi.com Not Specified nih.gov
Detection 208 nm nih.gov 215 nm mdpi.com Not Specified nih.gov
Injection Volume 15 µL nih.gov 10 µL mdpi.com Not Specified nih.gov

High-Performance Thin Layer Chromatography (HPTLC) serves as another valuable technique for the analysis of this compound, particularly for the qualitative analysis of saponins (B1172615) in tea seed meal. researchgate.net HPTLC offers advantages such as the ability to analyze multiple samples simultaneously and the use of different detection methods. ljmu.ac.uk

For the analysis of saponins including this compound, HPTLC is typically performed on silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A commonly used solvent system is a mixture of ethyl acetate, methanol, and water in a ratio of 6:3:1.5 (v/v/v). researchgate.net Another mobile phase reported for saponin (B1150181) analysis is a mixture of chloroform, methanol, and ammonia (B1221849) (9:1:0.5 v/v/v). researchgate.net

After development, the separated compounds on the HPTLC plate are visualized. Densitometric analysis can be carried out at a specific wavelength, such as 214 nm or 239 nm, to quantify the separated compounds. researchgate.net The Rf value (retention factor) is used for the identification of the compounds. For tea saponins, a characteristic peak is often observed at an Rf of approximately 0.40. researchgate.net The visualization of triterpenoid (B12794562) saponins can also be achieved by spraying the plate with a 1% (w/v) Ce(SO₄)₂ solution in 10% (v/v) aqueous H₂SO₄, followed by heating, which results in purplish-black spots. semanticscholar.org

Table 2: HPTLC Methods for Saponin Analysis

Parameter Method 1 Method 2
Stationary Phase HPTLC silica gel Plate 60F254 researchgate.net HPTLC silica gel Plate 60F254 researchgate.net
Mobile Phase Ethyl acetate:Methanol:Water (6:3:1.5, v/v/v) researchgate.net Chloroform:Methanol:Ammonia (9:1:0.5, v/v/v) researchgate.net
Detection Densitometry at 214 nm researchgate.net Densitometry at 239 nm researchgate.net
Rf Value (Tea Saponins) ~0.40 researchgate.net Not specified

Spectroscopic Techniques for Structural Analysis and Identification

Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques that provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural determination of this compound. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon skeleton, the nature and sequence of sugar units, and the linkage positions. mdpi.comnih.gov

1D-NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide initial information about the types and number of protons and carbons in the molecule. nih.gov The ¹³C-NMR spectrum of this compound shows characteristic signals for a triterpenoid glycoside structure, including signals for carbonyl, carboxyl, olefinic, and numerous oxygen-linked carbons, as well as methyl and methylene (B1212753) groups. scientific.net

2D-NMR experiments are crucial for assembling the complete structure. These include:

Distortionless Enhancement by Polarization Transfer (DEPT): Used to differentiate between CH, CH₂, and CH₃ groups. semanticscholar.org

Homonuclear Correlation Spectroscopy (H-H COSY): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of sugar residues and the aglycone. semanticscholar.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. semanticscholar.orgmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for determining the linkages between sugar units and the attachment points of the sugar chains and acyl groups to the aglycone. semanticscholar.orgmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which helps in determining the relative configuration of the molecule. mdpi.com

Through the detailed analysis of these NMR spectra, researchers can identify the aglycone structure, the composition of the sugar chains (e.g., D-glucuronic acid, D-galactose, D-glucose), and their specific linkage points. mdpi.com For example, HMBC correlations can show the connection between an anomeric proton of a sugar and a specific carbon of the aglycone or another sugar. semanticscholar.orgmdpi.com

Table 3: Representative ¹³C-NMR Data for this compound III in C₅D₅N

Carbon Chemical Shift (δ, ppm)
Aglycone
C-3 84.1
C-4 43.5
C-5 48.1
Sugar Moieties
GlcA-C-1' 105.2
GlcA-C-2' 78.4
GlcA-C-3' 83.9

Note: Data is illustrative and based on published values for similar saponins. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable for the analysis of this compound. mdpi.com This soft ionization technique allows for the analysis of large, non-volatile, and thermally labile molecules like saponins. psu.edu HR-ESI-MS provides highly accurate mass measurements, which enables the determination of the elemental formula of the molecule. mdpi.comresearchgate.net

In negative ion mode, this compound can be detected as a deprotonated molecule [M-H]⁻. For example, a new saponin, oleiferasaponin A1, with a molecular formula of C₅₉H₉₂O₂₆, was identified by its [M−H]⁻ ion at m/z 1215.57975. semanticscholar.org Similarly, this compound III (C₅₉H₉₄O₂₆) showed an [M-H]⁻ ion at m/z 1217.9. nih.gov In positive ion mode, adducts such as [M+Na]⁺ are commonly observed. mdpi.com

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural information. semanticscholar.org The fragmentation pattern can help to elucidate the sequence of sugar units in the glycosidic chains. psu.edu

Mass Spectrometry (MS)

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, LC-MS-MS, LC-NMR-MS)

To obtain detailed structural information and unambiguous identification of compounds in complex mixtures like plant extracts, hyphenated techniques are employed. nih.govnih.govsaspublishers.comresearchgate.net These techniques couple a separation method, like LC, with one or more spectroscopic detection methods.

LC-MS-MS (Tandem Mass Spectrometry): This technique involves coupling liquid chromatography with two mass spectrometers in series. nih.govresearchgate.net It is highly sensitive and selective, allowing for the fragmentation of selected ions to obtain structural information. researchgate.net This is particularly useful for differentiating between isomeric saponins. LC-MS/MS has been highlighted as a reliable method for the rapid screening of bioactive compounds in plant extracts. dokumen.pub

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique directly couples LC with NMR spectroscopy, allowing for the acquisition of detailed structural information of compounds as they are separated. nih.govsaspublishers.com While less sensitive than LC-MS, LC-NMR is invaluable for the complete structural elucidation of novel compounds without the need for prior isolation. nih.gov

The combination of these techniques, such as LC-NMR-MS, provides complementary information, leading to a more comprehensive analysis of complex natural products like this compound. nih.gov

Quantitative Analysis Methods (e.g., Relative Expression Levels using 2^−ΔΔCt method for RT-qPCR)

While not a direct measure of the compound itself, quantitative analysis methods like the 2^−ΔΔCt method for Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) are crucial for understanding the biological effects of this compound at the genetic level. mdpi.comaloki.huresearchgate.netnih.gov This method is used to determine the relative changes in gene expression in response to treatment with a substance. thermofisher.com

In studies investigating the anti-inflammatory properties of this compound, RT-qPCR has been used to measure the mRNA expression levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com The 2^−ΔΔCt method is employed to calculate the relative expression of these target genes, normalized to a stable housekeeping gene (like GAPDH), in cells treated with this compound compared to untreated or control cells. mdpi.comaloki.hu This allows researchers to quantify the extent to which this compound inhibits the expression of these inflammatory markers. mdpi.com

Advanced Delivery Systems in Sasanquasaponin Research

Nanoencapsulation as a Research Strategy

Nanoencapsulation involves enclosing Sasanquasaponin within a nanoparticle, often a liposome, to enhance its stability and facilitate its transport to specific sites of interest in research models. nih.govacs.org This approach is foundational for investigating the compound's biological activities with greater precision. nih.govacs.org

In a notable research application, this compound nanocapsules were formulated using an emulsification process with soybean lecithin (B1663433) and cholesterol. nih.govnih.gov These components are chosen for their biocompatibility and ability to form stable liposomal structures. nih.govdovepress.com In this method, this compound is emulsified with a solution containing soybean lecithin and cholesterol, which self-assemble into nanocapsules, entrapping the water-soluble this compound within the lipid bilayer. nih.govtandfonline.com This preparation effectively creates a protective carrier for the compound. nih.gov

To introduce a level of external control over the release of this compound, photosensitizers have been incorporated into the nanocapsule structure. nih.govnih.gov Phaeophorbide, a natural photosensitizer derived from silkworm excrement, is a key example used in this research. nih.govtandfonline.com It is added to the lipid phase during the preparation of the nanocapsules. nih.govscience.gov When excited by a specific wavelength of light, such as a 670 nm red light laser, Phaeophorbide generates reactive oxygen species. nih.govdovepress.com This property allows the nanocapsules to be photoresponsive, meaning the release of their contents can be triggered by light. nih.govnih.gov Research has shown that optimal stability and encapsulation efficiency are achieved when the Phaeophorbide content is 2% of the lecithin weight. nih.govnih.gov

The characterization of the physicochemical properties of this compound nanocapsules is crucial for their application in research. nih.govtandfonline.com These properties are typically evaluated using a suite of analytical techniques. nih.govnih.gov

Morphology and Size Distribution : Transmission electron microscopy (TEM) has been used to observe the morphology of the nanocapsules, revealing them to be spherical with good dispersity and clear boundaries. nih.gov This indicates that this compound is successfully encapsulated within the outer layer of lecithin and cholesterol without significant aggregation. nih.gov The average particle size has been measured at approximately 172.2 nm, with a distribution range of 142–220 nm. nih.govnih.gov

Encapsulation Efficiency : High-performance liquid chromatography (HPLC) is employed to determine the encapsulation efficiency (EE), which quantifies the amount of this compound successfully loaded into the nanocapsules. nih.gov Formulations containing Phaeophorbide at 2% of the lecithin weight have demonstrated high encapsulation efficiency and stability. nih.govnih.gov

Stability : The stability of the nanocapsules is assessed through methods like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). nih.gov DSC analysis of the nanocapsules showed a single endothermic melting peak at 57.7°C, with no reflection at the melting point of Phaeophorbide (215°C), confirming the stable incorporation of the photosensitizer within the lipid phase. nih.gov These analyses confirm that the nanocapsules are stable for experimental use. nih.gov

Physicochemical Properties of Photoresponsive this compound Nanocapsules
PropertyMethod of AnalysisResearch FindingCitation
Average SizeParticle Size Analyzer172.2 nm nih.govnih.gov
Size Distribution RangeParticle Size Analyzer142–220 nm nih.govnih.gov
MorphologyTransmission Electron Microscopy (TEM)Spherical, good dispersity, clear borderline nih.gov
Optimal Photosensitizer ContentHigh-Performance Liquid Chromatography (HPLC)2% Phaeophorbide (of lecithin weight) for high encapsulation efficiency and stability nih.govnih.gov
Thermal StabilityDifferential Scanning Calorimetry (DSC)Single endothermic melting peak at 57.7°C nih.gov

A key feature of these advanced delivery systems is the ability to control the release of this compound. nih.gov In nanocapsules containing Phaeophorbide, release is triggered by light. nih.govnih.gov When irradiated with a 670 nm laser, the Phaeophorbide generates singlet oxygen. nih.gov This reactive oxygen species is believed to break the phosphodiester bonds in the lecithin molecules that form the nanocapsule's shell. nih.gov This damage to the nanocapsule structure leads to the leakage and release of the encapsulated this compound. nih.gov

Experimental data demonstrates the effectiveness of this photo-activated release. nih.gov Without irradiation, only about 30% of the this compound is released over a 7-hour period. nih.gov However, with 15 minutes of irradiation, the release increases to 69% within the same timeframe, and with 30 minutes of irradiation, it reaches 87%. nih.gov This demonstrates that the 670 nm irradiation significantly enhances the release of this compound from the nanocapsules. nih.gov

Photo-activated Release of this compound
Irradiation Time (at 670 nm)Cumulative Release (%) at 7 hoursCitation
0 minutes (Control)30% nih.gov
15 minutes69% nih.gov
30 minutes87% nih.gov

Enhancing Bioavailability and Targeted Delivery for Research Applications

A primary goal of developing delivery systems like nanocapsules is to enhance the bioavailability and enable targeted delivery of compounds for research. acs.orgnih.gov Phospholipid-based carriers, such as the liposomes used for this compound, are advantageous because they are biocompatible and biodegradable. nih.govsemanticscholar.org They have the potential to target specific cells or tissues and can protect the encapsulated compound from degradation. nih.govnih.gov

By encapsulating this compound, its delivery to specific areas of interest in preclinical models can be improved. nih.gov For instance, in neuroprotective studies, these nanocapsules were designed to deliver this compound to the brain. nih.govnih.gov The use of photo-activated release provides an additional layer of targeting, allowing the compound to be released at a specific time and location through the application of light. nih.govscience.gov This controlled release is a significant feature for cancer therapy research, where precise timing and location of drug action are critical. acs.org Such systems help researchers to more accurately study the compound's effects while minimizing off-target interactions, thereby increasing the precision and potential relevance of the research findings. nih.govuio.no

Future Directions and Research Gaps

Structure-Activity Relationship Studies for Optimized Bioactivity

Sasanquasaponin is a complex molecule, and its biological activity is intrinsically linked to its structure, which includes a triterpenoid (B12794562) aglycone, sugar chains, and an angeloyl group. mdpi.comresearchgate.net Understanding how modifications to this structure affect its function is crucial for developing more potent and specific derivatives. Limited research has compared the activity of different naturally occurring saponins (B1172615), suggesting that the type and position of sugar moieties and acyl groups are critical. rsc.orgmdpi.com

Future structure-activity relationship (SAR) studies should focus on:

Synthesizing a library of SQS analogues with systematic modifications to the aglycone, the sugar chains (length, composition, and linkage), and the acyl group.

Comparing the cytotoxic, anti-inflammatory, and neuroprotective activities of these analogues to identify key structural determinants for each biological effect. bibliotekanauki.pl

Investigating the hydrolysis of SQS to its sapogenin and studying its derivatives, as amination of the sapogenin has been shown to improve neuroprotective effects. acs.org

Examining how structural changes influence the compound's solubility, stability, and membrane permeability, which are critical for its bioavailability.

Investigation of Synergistic Effects with Other Phytochemicals or Research Compounds

The potential of this compound to work in concert with other compounds is a largely unexplored area. Combination therapies often lead to enhanced efficacy and can reduce the required concentrations of individual agents, potentially minimizing side effects. While studies on other saponins, like ginsenosides (B1230088), have shown synergistic effects with chemotherapy drugs such as cisplatin (B142131) and paclitaxel, similar research on SQS is lacking. semanticscholar.org

Future research should systematically investigate the synergistic potential of SQS with:

Conventional Chemotherapeutics: Assessing whether SQS can enhance the efficacy of drugs used in cancer treatment, potentially overcoming drug resistance mechanisms.

Other Phytochemicals: Exploring combinations with compounds like flavonoids (e.g., quercetin) or polyphenols (e.g., curcumin) that are also found in Camellia species or other plants and are known to have complementary biological activities.

Targeted Therapies: Investigating whether SQS can be combined with inhibitors of specific signaling pathways (e.g., kinase inhibitors) to achieve a more potent and durable response in cancer or inflammatory diseases.

Development of Novel Research Models for Specific Disease Pathways

Current research on this compound has primarily relied on established 2D cell culture models (e.g., HepG2, MCF-7, RAW264.7) and some animal models, such as kainic acid-induced neurodegeneration in mice. spandidos-publications.commdpi.comnih.govnih.gov While valuable, these models may not fully recapitulate the complexity of human diseases.

The development and application of more advanced research models are needed to gain deeper insights:

3D Organoid and Spheroid Cultures: These models better mimic the three-dimensional architecture and cell-cell interactions of native tissues and tumors, providing a more accurate platform to test the efficacy of SQS.

Patient-Derived Xenografts (PDX): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer better prediction of clinical responses. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models can be designed to study the effect of SQS on specific disease-related genetic mutations and pathways.

Microfluidic "Organ-on-a-Chip" Models: These systems allow for the creation of dynamic microenvironments that can simulate human physiology and pathophysiology with high fidelity, enabling more precise mechanistic studies.

Exploration of Biosynthetic Pathways within Camellia oleifera

This compound is a major active compound extracted from the seeds of Camellia oleifera. mdpi.comnih.gov While the general pathway for triterpenoid saponin (B1150181) synthesis in plants is known—originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to form a 2,3-oxidosqualene (B107256) precursor—the specific enzymes and regulatory genes responsible for the unique structure of this compound in C. oleifera are not fully identified. mdpi.com

Key research gaps to address include:

Gene Identification: Identifying and characterizing the specific squalene (B77637) epoxidase (SE), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs) that catalyze the final steps of SQS biosynthesis. mdpi.com

Pathway Regulation: Understanding the transcriptional regulation of these biosynthetic genes in different tissues and developmental stages of the C. oleifera seed.

Metabolic Engineering: Exploring the possibility of using synthetic biology and metabolic engineering approaches in yeast or other plant systems to produce SQS or novel derivatives in a controlled and scalable manner.

Advanced Analytical Method Development for Metabolomic and Proteomic Studies

The accurate detection and quantification of this compound and its metabolites are crucial for pharmacokinetic, metabolomic, and proteomic studies. Current methods often rely on High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net However, more advanced techniques are needed to comprehensively understand the compound's fate in biological systems.

Future efforts should focus on:

UHPLC-MS/MS Methods: Developing and validating ultra-high-pressure liquid chromatography-tandem mass spectrometry methods for highly sensitive and specific quantification of SQS and its metabolites in complex biological matrices like plasma, tissues, and cell lysates. rsc.org

Metabolomics: Applying untargeted and targeted metabolomics to identify the metabolic products of SQS in vivo and in vitro, which can provide insights into its bioactivation or detoxification pathways.

Proteomics: Utilizing proteomic approaches to identify global changes in protein expression in response to SQS treatment. This can help uncover novel targets and pathways affected by the compound, complementing the findings from targeted molecular studies.

Application of Computational Approaches (e.g., Molecular Docking, MD Simulations, QSAR) to Elucidate Mechanisms

Computational methods are powerful tools for predicting and explaining the interactions of small molecules with biological targets. mdpi.combiointerfaceresearch.com While some studies have used molecular docking to investigate the interaction of Camellia-derived peptides or sapogenins with specific proteins, the application of these techniques to this compound itself is still in its infancy. acs.orgmdpi.comresearchgate.net

Future computational research should include:

Molecular Docking: Performing docking studies with SQS against a wide range of protein targets implicated in its observed biological activities (e.g., caspases, kinases, transcription factors) to predict binding modes and affinities. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the SQS-protein complexes, assess their stability, and understand the energetic basis of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of SQS and its analogues with their biological activities. mdpi.combiointerfaceresearch.com These models can guide the rational design of new derivatives with improved potency and selectivity.

Q & A

Q. How to determine the optimal concentration of Sasanquasaponin for apoptosis induction in cancer cells?

  • Methodological Answer : Conduct dose-response experiments using a range of concentrations (e.g., 0–30 μg/mL) and quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. For HepG2 cells, concentrations ≥20 μg/mL significantly increase late apoptosis rates, as shown in Bcl-2/Bax pathway modulation studies . Validate results with Western blotting for apoptotic markers.

Q. What methods are effective in purifying this compound while preserving its bioactivity?

  • Methodological Answer : Use a reduction-based decolorization protocol with KBH₄ (1.2% w/w) and NaHSO₃ (2.2% w/w) at pH 4.8 and 51°C to remove pigments without structural degradation. Confirm purity via LC-MS/MS and bioactivity retention using enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. How to measure this compound’s inhibitory effects on enzymatic activity?

  • Methodological Answer : Perform enzyme kinetics assays with increasing this compound concentrations (0–1 mg/mL). Plot inhibition rates (%) against concentration to identify IC₅₀ values. For example, a sigmoidal curve was observed for a target enzyme, with maximum inhibition (~100%) at 0.5 mg/mL .

Advanced Research Questions

Q. How to resolve discrepancies in this compound’s dose-response relationships across cell lines?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell type (e.g., HepG2 vs. neuronal cells), assay duration, and culture conditions. For instance, neuroprotective effects in kainic acid-induced models require lower doses (nanocapsule formulations) compared to anticancer studies . Cross-validate findings using orthogonal assays (e.g., transcriptomics for apoptosis-related genes).

Q. What strategies enhance this compound’s blood-brain barrier (BBB) penetration for neuroprotection?

  • Methodological Answer : Develop photo-responsive nanocapsules using soybean lecithin, cholesterol, and 2% phaeophorbide (w/w lecithin). Emulsify this compound via ethanol evaporation, and characterize encapsulation efficiency (>85%) via HPLC. Trigger controlled release in vivo using 670 nm laser irradiation, which increases brain delivery by disrupting phospholipid layers via singlet oxygen generation .

Q. How to design experiments to validate this compound’s anti-inflammatory mechanisms in neurodegenerative models?

  • Methodological Answer : Use kainic acid-induced mice to assess TNF-α and IL-1β suppression via ELISA. Administer this compound nanocapsules (e.g., 25 mg/kg, tail vein injection) with 15-minute nasal cavity irradiation. Quantify tyrosine hydroxylase (TH) expression via immunohistochemistry to confirm neuroprotection .

Q. How to optimize nanoencapsulation stability and drug-loading efficiency for this compound?

  • Methodological Answer : Use dynamic light scattering (DLS) to monitor particle size (target: 142–220 nm) and zeta potential (stability indicator). For optimal encapsulation, maintain lipid-to-drug ratios at 20:1 (lecithin:this compound) and validate thermal stability via differential scanning calorimetry (DSC) .

Data Contradiction & Validation

Q. How to address conflicting reports on this compound’s cytotoxicity thresholds?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ISO guidelines for cell viability assays). For example, discrepancies in LD₅₀ values (e.g., 4.5 g/kg in rats) may arise from differences in administration routes or animal models. Use systematic reviews to identify consensus thresholds .

Q. Why do some studies report variable release kinetics for this compound nanocapsules?

  • Methodological Answer : Control for phaeophorbide content (2% w/w lecithin) and laser parameters (670 nm, 100 mW). Inconsistent release rates (e.g., 69% at 15 min vs. 30% without irradiation) often stem from uneven photosensitizer distribution in lipid phases .

Methodological Resources

  • Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Nanoencapsulation Protocols : Follow emulsion evaporation methods with phaeophorbide integration for photo-responsive delivery .
  • Neuroprotection Assays : Combine behavioral tests (e.g., open field for locomotion) with cytokine profiling and TH immunostaining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.